Dehydroisoemetine, (+/-)-

CAS No.: 66899-87-4

Cat. No.: VC17144521

Molecular Formula: C29H38N2O4

Molecular Weight: 478.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 66899-87-4 |

|---|---|

| Molecular Formula | C29H38N2O4 |

| Molecular Weight | 478.6 g/mol |

| IUPAC Name | (11bS)-2-[[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl]-3-ethyl-9,10-dimethoxy-4,6,7,11b-tetrahydro-1H-benzo[a]quinolizine |

| Standard InChI | InChI=1S/C29H38N2O4/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24/h13-16,24-25,30H,6-12,17H2,1-5H3/t24-,25-/m0/s1 |

| Standard InChI Key | XXLZPUYGHQWHRN-DQEYMECFSA-N |

| Isomeric SMILES | CCC1=C(C[C@H]2C3=CC(=C(C=C3CCN2C1)OC)OC)C[C@H]4C5=CC(=C(C=C5CCN4)OC)OC |

| Canonical SMILES | CCC1=C(CC2C3=CC(=C(C=C3CCN2C1)OC)OC)CC4C5=CC(=C(C=C5CCN4)OC)OC |

Introduction

Chemical and Structural Properties

Molecular Characteristics

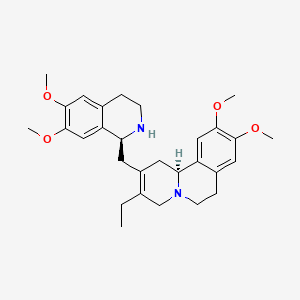

Dehydroisoemetine, (+/-)-, possesses the molecular formula and a molecular weight of 478.62 g/mol . Its structure features a tetracyclic isoquinoline backbone with a double bond at the C-2 and C-3 positions, distinguishing it from emetine (Figure 1). The compound exists as a racemic mixture of two diastereomers: (−)-R,S-dehydroemetine and (−)-S,S-dehydroisoemetine, which differ in configuration at the C-1′ position .

Table 1: Key Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2649-50-5 |

| Solubility (DMSO) | 4.78 mg/mL (10 mM) |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Synthesis and Stereochemical Considerations

Synthetic Pathways

The synthesis of Dehydroisoemetine, (+/-)-, involves a multistep process beginning with the Mannich base quaternization, followed by Knoevenagel condensation and Bischler-Napieralski cyclization (Figure 2) . Key steps include:

-

Mannich Base Formation: Condensation of isoquinoline derivatives with aldehydes under acidic catalysis.

-

Knoevenagel Condensation: Introduction of a malononitrile group to generate an unsaturated dinitrile intermediate.

-

Bischler-Napieralski Cyclization: Cyclization to form the tetracyclic core, followed by reduction with sodium borohydride to yield the final diastereomers .

Diastereomer Separation

Fractional crystallization separates (−)-R,S-dehydroemetine (85% purity) from (−)-S,S-dehydroisoemetine . Stereochemical configuration critically impacts biological activity: the R,S isomer exhibits 29-fold greater potency against P. falciparum (IC 71.03 nM) compared to the S,S isomer (IC 2.07 μM) .

Mechanism of Action

Ribosomal Inhibition

Dehydroisoemetine, (+/-)-, inhibits protozoal protein synthesis by binding the 40S ribosomal subunit, mimicking emetine’s U-shaped conformation (Figure 3) . Key interactions include:

-

π-π Stacking: With the G973 pyrimidine ring.

-

Polar Contacts: With U2061, U1068, and Leu151 residues .

The S,S isomer’s altered configuration increases the amine–U2061 distance by 0.8 Å, reducing binding affinity .

Mitochondrial Effects

Beyond ribosomal targeting, Dehydroisoemetine disrupts mitochondrial membrane potential, suggesting a multimodal mechanism . This dual action may delay resistance development in malaria parasites.

Pharmacological Applications

Table 2: Antimalarial Efficacy Against P. falciparum K1 Strain

| Compound | IC (nM) |

|---|---|

| Emetine dihydrochloride | 47 ± 2.1 |

| (−)-R,S-dehydroemetine | 71.03 ± 6.1 |

| (−)-S,S-dehydroisoemetine | 2070 ± 260 |

Dehydroisoemetine, (+/-)-, demonstrates gametocidal activity, critical for blocking malaria transmission . Synergy with atovaquone (FIC 0.45) and proguanil (FIC 0.38) enhances its therapeutic utility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume